molecular formula C7H7BrClN B15223654 2-Bromo-4-(chloromethyl)-5-methylpyridine

2-Bromo-4-(chloromethyl)-5-methylpyridine

Cat. No.: B15223654
M. Wt: 220.49 g/mol
InChI Key: DMUQWUMPBIMSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(chloromethyl)-5-methylpyridine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)-5-methylpyridine typically involves the bromination and chloromethylation of 5-methylpyridine. One common method includes the bromination of 5-methylpyridine using bromine in the presence of a catalyst, followed by chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-5-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to remove halogen substituents.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-5-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-5-methylpyridine largely depends on its reactivity with various nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in organic synthesis. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved are specific to the reactions it undergoes, such as forming coordination complexes with metals or acting as a precursor in the synthesis of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloromethylpyridine
  • 2-Bromo-5-methylpyridine
  • 4-Chloromethyl-5-methylpyridine

Uniqueness

2-Bromo-4-(chloromethyl)-5-methylpyridine is unique due to the simultaneous presence of bromine and chlorine substituents on the pyridine ring, which imparts distinct reactivity patterns compared to its analogs. This dual substitution allows for a broader range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)-5-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,3H2,1H3

InChI Key

DMUQWUMPBIMSGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.